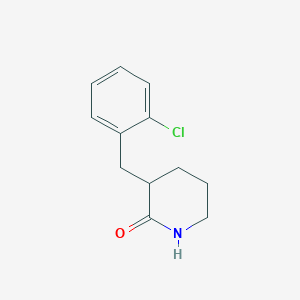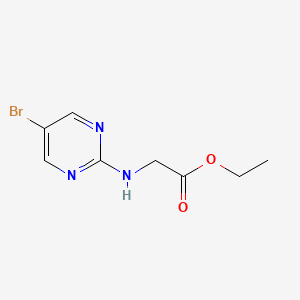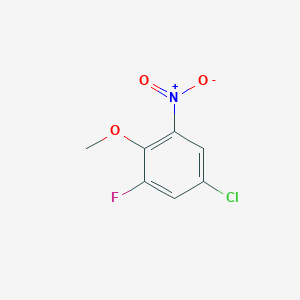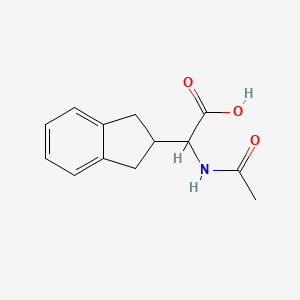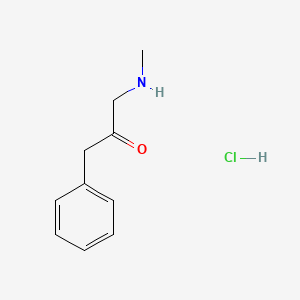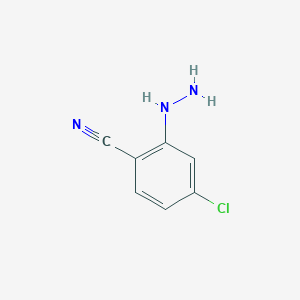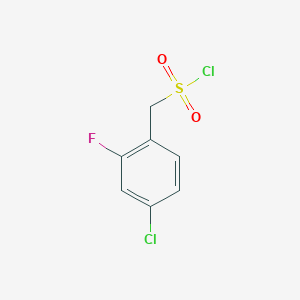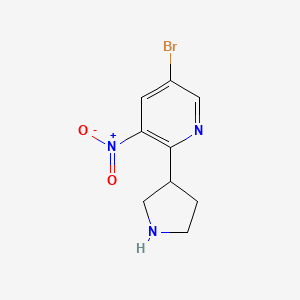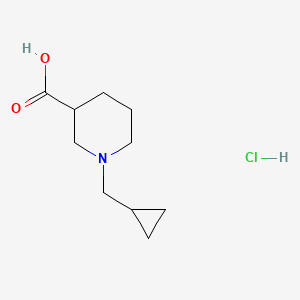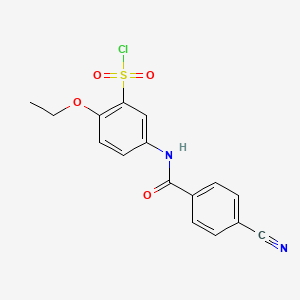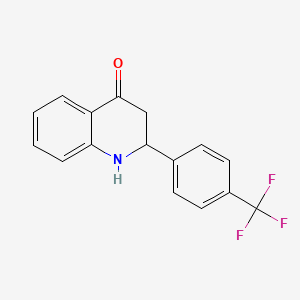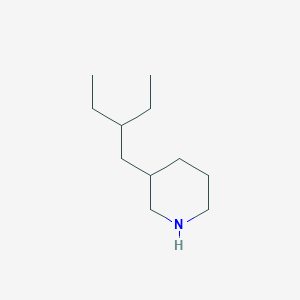
Chlorhydrate de 4-propyl-1,4-diazépan-5-one
Vue d'ensemble
Description
4-Propyl-1,4-diazepan-5-one hydrochloride (4-PDH) is a synthetic compound that has been used in a variety of scientific and medical research applications. It was first synthesized in 1967 by Italian chemist Piero Giorgio and has since become a widely used research tool in laboratories around the world. 4-PDH is an analog of the naturally occurring compound diazepam and has been used to study the effects of benzodiazepines on the central nervous system. It has also been used to study the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the endocrine system.
Applications De Recherche Scientifique
Médecine : Agent thérapeutique potentiel
Chlorhydrate de 4-propyl-1,4-diazépan-5-one : peut servir de précurseur ou d'intermédiaire dans la synthèse de composés pharmaceutiques. Sa similitude structurelle avec d'autres diazépannones, connues pour leur activité sur le système nerveux central, suggère des applications potentielles dans le développement de nouveaux agents thérapeutiques .
Biotechnologie : Études d'inhibition enzymatique
En recherche biotechnologique, ce composé pourrait être utilisé dans des études d'inhibition enzymatique pour mieux comprendre les interactions enzyme-substrat et développer des inhibiteurs capables de réguler l'activité enzymatique .
Chimie industrielle : Développement de catalyseurs
La structure chimique du This compound indique une utilisation potentielle en chimie industrielle comme catalyseur ou intermédiaire chimique dans divers processus de synthèse .
Recherche environnementale : Toxicité et dégradation
Les scientifiques de l'environnement pourraient enquêter sur la toxicité, la biodégradabilité et l'impact environnemental du This compound. Ces recherches peuvent éclairer les directives de sécurité et les voies de dégradation du composé .
Chimie analytique : Étalons chromatographiques
Ce composé pourrait être utilisé en chimie analytique comme étalon de référence dans l'analyse chromatographique pour calibrer les équipements ou valider les méthodes .
Science des matériaux : Synthèse de polymères
En science des matériaux, le This compound pourrait être exploré comme monomère ou agent de réticulation dans la synthèse de polymères, contribuant au développement de nouveaux matériaux aux propriétés spécifiques .
Mécanisme D'action
4-Propyl-1,4-diazepan-5-one hydrochloride is an analog of the naturally occurring compound diazepam. It binds to the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to this receptor, 4-Propyl-1,4-diazepan-5-one hydrochloride increases the activity of GABA, which in turn leads to a decrease in neuronal excitability. This decrease in neuronal excitability is responsible for the sedative and anxiolytic effects of 4-Propyl-1,4-diazepan-5-one hydrochloride.
Biochemical and Physiological Effects
4-Propyl-1,4-diazepan-5-one hydrochloride has been studied for its effects on the central nervous system, the cardiovascular system, and the endocrine system. In the central nervous system, 4-Propyl-1,4-diazepan-5-one hydrochloride has been shown to produce sedative and anxiolytic effects, as well as to reduce neuronal excitability. In the cardiovascular system, 4-Propyl-1,4-diazepan-5-one hydrochloride has been shown to reduce blood pressure and heart rate. In the endocrine system, 4-Propyl-1,4-diazepan-5-one hydrochloride has been shown to reduce the secretion of cortisol and other hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Propyl-1,4-diazepan-5-one hydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, 4-Propyl-1,4-diazepan-5-one hydrochloride is a reversible reaction, meaning that it can be used to produce the desired compound in a controlled manner. The main limitation of 4-Propyl-1,4-diazepan-5-one hydrochloride is that it is not suitable for use in humans, as it has not been approved for human use.
Orientations Futures
The future directions for 4-Propyl-1,4-diazepan-5-one hydrochloride research include further studies of its effects on the central nervous system and the cardiovascular system, as well as its potential use in the treatment of anxiety and other mental health disorders. Additionally, further studies of its pharmacokinetics and pharmacodynamics, as well as its potential use in the treatment of drug addiction, are warranted. Other potential future directions for 4-Propyl-1,4-diazepan-5-one hydrochloride research include its use in the treatment of pain, inflammation, and other medical conditions.
Propriétés
IUPAC Name |
4-propyl-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-6-10-7-5-9-4-3-8(10)11;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQTWXBEKIVMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241675-80-8 | |
| Record name | 5H-1,4-Diazepin-5-one, hexahydro-4-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


